molecular formula C24H28ClN5O4 B10833530 Imidazopyrimidinone derivative 1

Imidazopyrimidinone derivative 1

Cat. No.: B10833530
M. Wt: 486.0 g/mol
InChI Key: VHDLUVVGLIPRGY-IBGZPJMESA-N
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Description

Imidazopyrimidinone derivative 1 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique imidazo[1,2-a]pyrimidinone core structure, which imparts a range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazopyrimidinone derivative 1 typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazopyrimidinone core. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions: Imidazopyrimidinone derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazopyrimidinone derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazopyrimidinone derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the growth of cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Imidazopyrimidinone derivative 1 can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives. These compounds share a similar core structure but differ in their substitution patterns and biological activities. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C24H28ClN5O4

Molecular Weight

486.0 g/mol

IUPAC Name

2-[[(2S)-1-[2-(4-chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H28ClN5O4/c1-2-3-4-11-29-20(28-12-5-6-19(28)23(34)26-14-22(32)33)13-21(31)30-15-18(27-24(29)30)16-7-9-17(25)10-8-16/h7-10,13,15,19H,2-6,11-12,14H2,1H3,(H,26,34)(H,32,33)/t19-/m0/s1

InChI Key

VHDLUVVGLIPRGY-IBGZPJMESA-N

Isomeric SMILES

CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCC[C@H]4C(=O)NCC(=O)O

Canonical SMILES

CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCCC4C(=O)NCC(=O)O

Origin of Product

United States

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